molecular formula C10H9NO3S B1218186 Dihydroaeruginoic acid CAS No. 49608-51-7

Dihydroaeruginoic acid

Cat. No. B1218186
CAS RN: 49608-51-7
M. Wt: 223.25 g/mol
InChI Key: CECDPVOEINSAQG-UHFFFAOYSA-N
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Description

Dihydroaeruginoic acid is a compound of interest in scientific research due to its unique chemical properties and potential applications. This analysis will cover various aspects of Dihydroaeruginoic acid, including its synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of Dihydroaeruginoic acid involves solution-phase and high-throughput methods. A study by Loughlin et al. (2000) explored the solution-phase synthesis of Dihydroaeruginoic acid, which was used for the high-throughput synthesis of its analogues (Loughlin et al., 2000).

Molecular Structure Analysis

Research on the molecular structure of Dihydroaeruginoic acid is limited in available literature. However, the study by Carmi et al. (1994) on a related compound, (+)-(S)-Dihydroaeruginoic acid, provided insights into its structure and stereochemistry (Carmi et al., 1994).

Chemical Reactions and Properties

Dihydroaeruginoic acid's chemical reactions and properties were explored by Loughlin et al. (2000), where they developed analogues of Dihydroaeruginoic acid through solution-phase high-throughput synthesis (Loughlin et al., 2000).

Physical Properties Analysis

Physical properties of Dihydroaeruginoic acid were not directly addressed in the available literature. However, related studies on molecular compounds with similar properties can provide some insights. For instance, Liu et al. (2018) studied the mechanical properties of molecular compounds in various hydration states, which could be analogous to Dihydroaeruginoic acid's physical properties (Liu et al., 2018).

Chemical Properties Analysis

Chemical properties of Dihydroaeruginoic acid can be inferred from studies on similar compounds. For instance, Poquet et al. (2008) investigated the effect of Dihydrocaffeic acid on UV irradiation of human keratinocyte HaCaT cells, providing insights into its chemical behavior (Poquet et al., 2008).

Scientific Research Applications

1. High-Throughput Synthesis of Analogues

Dihydroaeruginoic acid is utilized in the development of high-throughput synthesis techniques for its analogues. A solution-phase synthesis method has been identified, facilitating the creation of simple analogues via solution-phase high-throughput synthesis (Loughlin et al., 2000).

2. Biological Properties of Diterpenoids

Research has reviewed the biological properties of natural diterpenoids, including dihydroaeruginoic acid. This includes an examination of their synthetic studies and potential applications (González, 2015).

3. Role in Peptide Siderophore Biosynthesis

Dihydroaeruginoic acid is significant in the biosynthesis of peptide siderophores, like pyochelin, in Pseudomonas aeruginosa. It plays a crucial role in the production of both the antibiotic dihydroaeruginoate (Dha) and the siderophore pyochelin (Reimmann et al., 2004).

4. Interaction with Other Biochemical Processes

Research has also explored the interaction of dihydroaeruginoic acid with various biochemical processes, including its effect on human cells and its role in different biological activities (Poquet et al., 2008), (Felton et al., 2007).

5. Siderophore-Like Activity in Pseudomonads

Dihydroaeruginoic acid exhibits siderophore-like activity in Pseudomonads, aiding in iron sequestration, vital for survival and promoting growth in these organisms (Kaplan et al., 2021).

6. Antibacterial and Antifungal Properties

It has been identified as an inhibitor of various phytopathogenic fungi and bacteria, showcasing its potential as an antibacterial and antifungal agent (Carmi et al., 1994).

properties

IUPAC Name

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECDPVOEINSAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197921
Record name 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroaeruginoic acid

CAS RN

49608-51-7
Record name 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49608-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 49608-51-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
336
Citations
L Serino, C Reimmann, P Visca, M Beyeler… - Journal of …, 1997 - Am Soc Microbiol
… Under the conditions described, ()-(R)-dihydroaeruginoic acid was not separated from ()-(S)-dihydroaeruginoic acid. Dha in culture ffuids was identified by HPLC coupled with …
Number of citations: 198 journals.asm.org
C Reimmann, L Serino, M Beyeler, D Haa - Microbiology, 1998 - microbiologyresearch.org
The siderophore pyochelin of Pseudomonas aeruginosa is derived from one molecule of salicylate and two molecules of cysteine. Two cotranscribed genes, pChEF8 encoding peptide …
Number of citations: 155 www.microbiologyresearch.org
R Carmi, S Carmeli, E Levy… - Journal of natural products, 1994 - ACS Publications
… propose for 4 a dihydroaeruginoic acid methyl ester structure. … To thebest of our knowledge dihydroaeruginoic acid [1] is a new natural product. Indeed, the i?-isomers of 1 and 4 have …
Number of citations: 71 pubs.acs.org
WA Loughlin, SA Knevitt, RE Hosking… - Australian Journal of …, 2000 - CSIRO Publishing
… We tested the suitability of these methods for the synthesis of dihydroaeruginoic acid (1) in … of isolation and purity of the target product, dihydroaeruginoic acid (1). In the first method, con…
Number of citations: 10 www.publish.csiro.au
CK Lim, A Penesyan, KA Hassan, JE Loper, IT Paulsen - Plos one, 2016 - journals.plos.org
… salicylic acid and dihydroaeruginoic acid. Analyses of these … well as decreased dihydroaeruginoic acid concentrations in … or its role in dihydroaeruginoic acid transport. Disruption …
Number of citations: 7 journals.plos.org
AR Kaplan, DG Musaev, WM Wuest - ACS infectious diseases, 2021 - ACS Publications
… Similar in structure but significantly less studied are pyochelin biosynthetic byproducts, dihydroaeruginoic acid, aeruginoic acid, aeruginaldehyde (IQS), and aeruginol, along with two …
Number of citations: 18 pubs.acs.org
P Cornelis - Microbiologyopen, 2020 - Wiley Online Library
… compounds (aeruginoic acid, aeruginol, dihydroaeruginoic acid), which may be all products … (2014) suggested that aeruginaldehyde could derive from dihydroaeruginoic acid (Dha) …
Number of citations: 48 onlinelibrary.wiley.com
A Maspoli, N Wenner, GLA Mislin, C Reimmann - BioMetals, 2014 - Springer
… These data show that PA14_54930 specifies indeed a dihydroaeruginoic acid synthetase which is expected to generate the same stereochemical configuration at the chiral center C4′ …
Number of citations: 8 link.springer.com
F Bredenbruch, R Geffers, M Nimtz… - Environmental …, 2006 - Wiley Online Library
Virulence factor production and the development of biofilms in Pseudomonas aeruginosa have been shown to be regulated by two hierarchically organized quorum‐sensing systems …
L Ye, P Cornelis, K Guillemyn, S Ballet… - Natural Product …, 2014 - journals.sagepub.com
… In one instance, and after condensation, cyclization and dehydration, dihydroaeruginoic acid … We assume that (S)-dihydroaeruginoic acid (9) is synthesized by the enantio-pyochelin …
Number of citations: 35 journals.sagepub.com

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